molecular formula C9H5IOS B8312710 2-Formyl-4-iodo-benzo[b]thiophene

2-Formyl-4-iodo-benzo[b]thiophene

Cat. No.: B8312710
M. Wt: 288.11 g/mol
InChI Key: FWJOLWHAIFJURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-4-iodo-benzo[b]thiophene is a high-value chemical building block designed for medicinal chemistry and drug discovery research. Its core structure, the 4-iodo-benzo[b]thiophene scaffold, is recognized as a privileged structure in the development of potent therapeutic agents . Specifically, this scaffold has been efficiently utilized to create a significant new class of synthetic urokinase-type plasminogen activator (uPA) inhibitors . uPA is a promising therapeutic target due to its central role in tumor cell metastasis and invasion . The 4-iodo substitution on the benzo[b]thiophene core is a critical handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The 2-formyl group provides a highly versatile synthetic anchor, enabling further chemical transformations such as condensation reactions to form novel molecular hybrids. Benzo[b]thiophene derivatives have demonstrated substantial biological potential, including inducing apoptosis in cancer cells by activating pro-apoptotic genes (BAX, CASP3, CASP8, CASP9, P53), effectively inhibiting cell migration and colony formation, and significantly reducing inflammatory responses . As a multifunctional intermediate, this compound is intended for the synthesis of novel compounds for the investigation of cancer, inflammation, and other disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5IOS

Molecular Weight

288.11 g/mol

IUPAC Name

4-iodo-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H5IOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H

InChI Key

FWJOLWHAIFJURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Formyl 4 Iodo Benzo B Thiophene and Its Molecular Precursors

Regioselective Functionalization of the Benzo[b]thiophene Core

The functionalization of the benzo[b]thiophene scaffold is a cornerstone of synthetic organic chemistry, enabling the creation of a wide array of derivatives with applications in medicinal chemistry and materials science. morressier.comnih.gov The regioselectivity of these reactions is paramount, as the position of substituents dramatically influences the molecule's properties. rsc.orgacs.org

Strategic Introduction of the Formyl Group at C-2

The introduction of a formyl group at the C-2 position of benzo[b]thiophene is a key transformation that opens avenues for further molecular elaboration. This can be achieved through both direct and indirect methods.

Direct formylation methods provide a straightforward route to 2-formylbenzo[b]thiophene. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich benzo[b]thiophene ring, leading to formylation. wikipedia.orgthieme-connect.de For benzo[b]thiophene, formylation generally occurs preferentially at the α-position (C-2) due to the higher electron density at this position. thieme-connect.de

The Gattermann reaction, another classical formylation method, involves the use of hydrogen cyanide (HCN) and a Lewis acid catalyst. wikipedia.orgbyjus.com Modifications of this reaction, such as the use of zinc cyanide (Zn(CN)₂) or cyanogen (B1215507) bromide, have been developed to avoid the use of highly toxic HCN. wikipedia.org While applicable to many aromatic systems, the regioselectivity on substituted benzo[b]thiophenes would need to be carefully considered.

The following table summarizes typical conditions for the Vilsmeier-Haack reaction:

ReagentsSolventTemperatureProductReference
DMF, POCl₃Dichloromethane (B109758)Room Temperature2-Formylbenzo[b]thiophene wikipedia.org
N-Methylformanilide, POCl₃--9-Anthracenecarboxaldehyde (example on anthracene) wikipedia.org
DMF, POCl₃ on electron-rich thiophenes--ipso-Formylation product researchgate.net

This table presents illustrative examples and conditions may vary depending on the specific substrate.

Indirect methods offer an alternative and often more regioselective route to 2-formylbenzo[b]thiophene. This approach involves the deprotonation of the C-2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a 2-lithiated benzo[b]thiophene intermediate. mdpi.com This highly reactive intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. mdpi.com This two-step process provides excellent control over the position of formylation. A one-pot synthesis of benzo[b]thiophene-2-carbaldehyde has been reported starting from methylthiobenzene, which proceeds through a dilithiated intermediate followed by reaction with DMF. mdpi.com

Starting MaterialReagentsProductYieldReference
Methylthiobenzene1. BuLi, TMEDA 2. DMFBenzo[b]thiophene-2-carbaldehyde80% mdpi.com
8-(2-bromophenyl)-2,3-(dibutyl)benzo[1,2-b:3,4-b']dithiophene1. LDA 2. I₂C2-iodinated product- rsc.org

This table showcases examples of C-2 functionalization via lithiation.

Strategic Introduction of the Iodine Atom at C-4

The introduction of an iodine atom at the C-4 position of the benzo[b]thiophene nucleus can be accomplished through either direct iodination of a pre-functionalized benzo[b]thiophene or by constructing the benzo[b]thiophene ring from an already iodinated precursor.

Direct iodination of the benzo[b]thiophene ring can be challenging in terms of regioselectivity. However, the presence of directing groups on the ring can influence the position of electrophilic attack. While direct iodination often favors the C-3 position, specific reaction conditions or the use of pre-existing functional groups can direct iodination to other positions. For instance, electrophilic cyclization of o-alkynyl thioanisoles using iodine (I₂) or other iodine sources like N-iodosuccinimide (NIS) is a powerful method for synthesizing 3-iodobenzo[b]thiophenes. nih.govnih.gov Achieving selective C-4 iodination often requires a multi-step synthetic sequence. One possible strategy involves the synthesis of a benzo[b]thiophene with a directing group at a position that favors subsequent iodination at C-4. Another approach is the decarboxylative iodination of a corresponding carboxylic acid precursor. nih.gov

A more reliable method for obtaining 4-iodobenzo[b]thiophene (B8575114) involves the construction of the benzo[b]thiophene ring from a precursor that already contains an iodine atom at the desired position. For example, starting with a substituted benzene (B151609) derivative like 3-fluoroiodobenzene, one can build the thiophene (B33073) ring through annelation reactions. nih.gov A common strategy involves the reaction of a 2-halothioanisole with a terminal alkyne via a Sonogashira coupling, followed by an electrophilic cyclization to form the benzo[b]thiophene ring. nih.govresearchgate.net By starting with an appropriately substituted thioanisole (B89551) derived from 3-fluoroiodobenzene, the iodine atom can be strategically placed at the C-4 position of the final benzo[b]thiophene product.

An alternative approach involves the reaction of aryne precursors with alkynyl sulfides. rsc.orgnih.gov For instance, a suitably substituted o-silylaryl triflate can generate an aryne intermediate which then reacts with an alkynyl sulfide (B99878) to form the benzo[b]thiophene skeleton. rsc.orgnih.gov By choosing an aryne precursor with an iodine substituent, one can synthesize the corresponding iodinated benzo[b]thiophene.

Convergent and Divergent Synthetic Pathways

The construction of a polysubstituted heterocycle like 2-Formyl-4-iodo-benzo[b]thiophene can be approached through various strategic disconnections. These pathways involve either building the molecule sequentially (linear synthesis) or by combining complex fragments (convergent synthesis).

Sequential Halogenation and Formylation Strategies

A direct approach to this compound involves the sequential introduction of the iodo and formyl groups onto a pre-existing benzo[b]thiophene core or a suitable precursor. The order of these steps is critical to ensure the correct regiochemistry.

Iodination: The direct iodination of the benzo[b]thiophene ring system typically occurs with high selectivity at the electron-rich C3 position when using iodine (I₂) with an activating agent. clockss.org Achieving iodination at the C4 position of the benzene ring portion usually requires starting with a pre-functionalized benzene derivative or employing directing group strategies. A review of iodobenzo[b]thiophenes indicates that direct C-H bond iodination at the 4-position is a challenging transformation. clockss.org A more viable route involves constructing the benzo[b]thiophene ring from an already iodinated benzene precursor.

Formylation: The introduction of the formyl group at the C2 position is commonly achieved through methods like the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophile that reacts preferentially with electron-rich aromatic systems. organic-chemistry.orgwikipedia.org For benzo[b]thiophene, formylation typically occurs at the C2 or C3 position. To achieve exclusive C2 formylation, the C3 position can be blocked, or specific reaction conditions can be employed.

A plausible sequential strategy would involve:

Synthesis of a 4-iodobenzo[b]thiophene precursor.

Subsequent C2-formylation.

Alternatively, palladium-catalyzed formylation of a 4-iodobenzo[b]thiophene could be envisioned. Recent advances have demonstrated the palladium-catalyzed formylation of aryl iodides using formic acid (HCOOH) as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.org This method has been shown to be tolerant of various functional groups and could potentially be applied to a 4-iodobenzo[b]thiophene substrate to install the C2-aldehyde. organic-chemistry.org

Multi-component Coupling and Annulation Reactions for Benzo[b]thiophene Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single operation. Several MCRs have been developed for the synthesis of the benzo[b]thiophene scaffold.

One notable strategy involves the palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes with o-iodothioanisole. nih.gov This two-step, one-pot process can generate highly functionalized 2,3-disubstituted benzo[b]thiophenes. To achieve the 4-iodo substitution pattern, this methodology would require starting with a thioanisole derivative bearing an iodine atom at the appropriate position on the benzene ring.

Another approach is the iodine-mediated one-pot successive cyclization-alkylation reaction. This method uses iodine as both an electrophile for the cyclization step and as a catalyst for a subsequent alkylation, allowing for the synthesis of highly functionalized benzo[b]thiophenes from simple starting materials under mild conditions. morressier.com

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized benzo[b]thiophenes is no exception, with palladium and copper catalysts playing pivotal roles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at Functionalized Positions

Palladium catalysis is a cornerstone for the synthesis and functionalization of benzo[b]thiophenes.

Scaffold Construction: The Sonogashira cross-coupling reaction is frequently employed to construct the benzo[b]thiophene core. This typically involves the coupling of a terminal alkyne with an ortho-halothiophenol or ortho-halothioanisole derivative, followed by cyclization. nih.govnih.gov For the synthesis of the target molecule, one would start with a suitably substituted 2,5-dihaloaniline or a related precursor to install the iodine at the C4 position.

Direct C-H Functionalization: An increasingly important strategy is the direct C-H arylation or functionalization of the benzo[b]thiophene ring. Palladium catalysts can selectively activate C-H bonds, allowing for the introduction of substituents without the need for pre-functionalization (i.e., halogenation). C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, proceeding via a C-H activation pathway. nih.gov While this applies to the dioxide derivative, it highlights the potential for direct C-H functionalization at the C2 position. Palladium-catalyzed formylation of aryl bromides using synthesis gas (CO/H₂) is another relevant transformation that has been studied in detail, providing insights into the catalytic cycle. nih.gov

The table below summarizes representative palladium-catalyzed reactions for benzo[b]thiophene synthesis and functionalization.

Reaction TypeCatalyst/ReagentsSubstratesProductRef
Sonogashira Coupling/CyclizationPd(PPh₃)₂Cl₂, CuI, Et₃No-Iodothioanisole, Terminal Alkyne2,3-Disubstituted Benzo[b]thiophene nih.govnih.gov
Direct C-H ArylationPd(OAc)₂, Cu(OAc)₂, PyridineBenzo[b]thiophene 1,1-dioxide, Arylboronic AcidC2-Aryl-benzo[b]thiophene 1,1-dioxide nih.gov
Reductive CarbonylationPd(OAc)₂, I₂, PPh₃, Et₃N, HCOOHAryl IodideAryl Aldehyde organic-chemistry.org
FormylationPd/PR₂(n)Bu, CO/H₂, BaseAryl BromideAryl Aldehyde nih.gov

Copper-Mediated Synthesis of Substituted Benzo[b]thiophenes

Copper-catalyzed reactions provide a powerful and often complementary alternative to palladium-based methods for synthesizing benzo[b]thiophenes.

C-S Bond Formation: Copper-catalyzed Ullmann-type couplings are classic methods for forming the crucial aryl-sulfur bond. For instance, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, in the presence of a copper(I) iodide (CuI) catalyst, can yield 2-substituted benzo[b]thiophenes.

Electrophilic Cyclization: Copper salts can also facilitate the electrophilic cyclization of precursors like 2-alkynyl thioanisoles. A convenient method utilizes copper(II) sulfate (B86663) with sodium halides to generate 3-halobenzo[b]thiophenes in high yields under environmentally benign conditions (ethanol as solvent). nih.gov This strategy could be adapted to produce the 4-iodo-benzo[b]thiophene core by starting with the appropriately substituted thioanisole.

The table below highlights examples of copper-mediated transformations.

Reaction TypeCatalyst/ReagentsSubstratesProductRef
Electrophilic HalocyclizationCuSO₄, NaX (X=Cl, Br)2-Alkynyl Thioanisole3-Halo-benzo[b]thiophene nih.gov
C-S Coupling/WittigCuI, 1,10-phenanthroline(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic Acid2-Substituted Benzo[b]thiophene researchgate.net

Investigations into Chemo- and Regioselectivity in Catalytic Transformations

Achieving the specific 2-formyl-4-iodo substitution pattern requires precise control over the reaction selectivity.

Regioselectivity in the construction of the benzo[b]thiophene ring is often dictated by the substitution pattern of the starting benzene-based precursor. For example, starting with a 2,5-dihalogenated benzene derivative allows for the regiocontrolled synthesis of a 4,7-dihalobenzo[b]thiophene. clockss.org The differential reactivity of the halogens (e.g., I > Br > Cl) in subsequent cross-coupling reactions can then be exploited for selective functionalization. clockss.org

Chemoselectivity is crucial when multiple reactive sites are present. In catalytic C-H activation/functionalization, the choice of catalyst, ligands, and directing groups determines which C-H bond is activated. For instance, in the palladium-catalyzed arylation of benzo[b]thiophene 1,1-dioxides, the reaction is highly selective for the C2 position. nih.gov Similarly, the Vilsmeier-Haack reaction is a classic example of achieving regioselective formylation on electron-rich heterocycles. researchgate.net The inherent electronic properties of the benzo[b]thiophene ring direct the electrophilic Vilsmeier reagent primarily to the C2 or C3 position. The presence of the iodo-substituent at C4 would electronically influence the thiophene ring, potentially modulating this selectivity.

The base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles highlights how reaction conditions can dramatically influence the regiochemistry of intramolecular cyclization, leading to different benzo[b]selenophene (B1597324) isomers. Similar principles apply to benzo[b]thiophene synthesis, where the choice between oxidative or non-oxidative conditions can direct the reaction pathway and the final substitution pattern.

Chemical Reactivity and Derivatization Strategies of 2 Formyl 4 Iodo Benzo B Thiophene

Transformations of the Formyl Group at C-2.

The aldehyde functionality at the C-2 position is a key site for synthetic modification, participating in a variety of classical carbonyl reactions.

Condensation Reactions with Nucleophiles.

The formyl group readily undergoes condensation reactions with various carbon nucleophiles. These reactions are fundamental for extending the carbon framework and introducing new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds. For instance, the reaction of 2-formyl-benzo[b]thiophene derivatives with compounds like malononitrile, in the presence of a basic catalyst, leads to the formation of α,β-unsaturated products. researchgate.netnih.gov The Doebner modification of the Knoevenagel condensation allows for the reaction with compounds containing carboxylic acid groups, which subsequently undergo decarboxylation. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. wikipedia.orglibretexts.org By reacting 2-Formyl-4-iodo-benzo[b]thiophene with a phosphonium (B103445) ylide (Wittig reagent), a carbon-carbon double bond is formed at the C-2 position. organic-chemistry.orgmasterorganicchemistry.com The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This reaction is highly versatile and tolerates a range of other functional groups. libretexts.org

The table below summarizes typical condensation reactions involving the formyl group.

Table 1: Condensation Reactions of the Formyl Group

Reaction Type Nucleophile/Reagent Product Type
Knoevenagel Active Methylene Compound α,β-Unsaturated System

Selective Oxidation and Reduction Pathways of the Aldehyde Functionality.

The oxidation state of the formyl group can be easily modified to yield either a carboxylic acid or an alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, benzo[b]thiophene-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, benzo[b]thiophenes, including those with electron-withdrawing groups, can be oxidized to their corresponding sulfones using an aqueous solution of H₂O₂ and P₂O₅. researchgate.net

Reduction: Selective reduction of the aldehyde group affords the corresponding primary alcohol, (4-iodobenzo[b]thiophen-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of other functional groups.

Carbonyl-Based Nucleophilic Addition and Subsequent Reactions.

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, most notably organometallic reagents.

Grignard Reactions: The addition of Grignard reagents (organomagnesium halides) to the formyl group is a powerful method for forming a new carbon-carbon bond and generating a secondary alcohol upon acidic workup. youtube.comyoutube.com The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the C-2 carbinol center.

Reactivity of the Iodine Atom at C-4.

The iodine atom at the C-4 position is an excellent handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck-type).

Palladium catalysis is a cornerstone for the functionalization of aryl halides like this compound.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govscispace.comchemicalpapers.comresearchgate.net It is a highly efficient method for the formation of carbon-carbon triple bonds, leading to the synthesis of 4-alkynyl-benzo[b]thiophene derivatives. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 position. nih.govresearchgate.net

Heck-type Reactions: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 4-alkenyl-benzo[b]thiophene derivative. acs.orgnih.govdocumentsdelivered.com Oxidative Heck reactions have also been developed for benzo[b]thiophene 1,1-dioxides. nih.gov

The table below provides an overview of these key palladium-catalyzed cross-coupling reactions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-4

Reaction Name Coupling Partner Bond Formed Catalyst System
Sonogashira Terminal Alkyne C(sp²)-C(sp) Pd catalyst, Cu(I) co-catalyst, Base
Suzuki-Miyaura Organoboron Reagent C(sp²)-C(sp²) or C(sp²)-C(sp³) Pd catalyst, Base

Nucleophilic Aromatic Substitution Reactions on the Halogenated Arene.

While less common than palladium-catalyzed couplings for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. youtube.compageplace.dechadsprep.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org In the case of this compound, the electron-withdrawing nature of the benzo[b]thiophene ring system itself, potentially enhanced by the formyl group, might facilitate substitution by strong nucleophiles under forcing conditions. However, this pathway is generally less favored compared to the versatile and efficient cross-coupling methodologies.

Directed Metalation and Transmetalation Reactions

Directed metalation strategies offer a powerful approach for the regioselective functionalization of the benzo[b]thiophene core, including derivatives like this compound. This method typically involves the use of a directed metalation group (DMG) to guide a strong base, often an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In the context of benzo[b]thiophene synthesis, directed metalation has been successfully employed. For instance, N,N-diethylamides of aryl carboxylic acids can be subjected to directed metalation using sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This leads to exclusive deprotonation at the position ortho to the amide group. The resulting lithiated species can then be reacted with electrophiles. researchgate.net This principle can be extended to functionalize the benzo[b]thiophene scaffold.

While direct metalation of this compound itself is not extensively detailed in the provided results, the reactivity of related systems provides valuable insights. The formyl group at the 2-position and the iodo group at the 4-position would influence the regioselectivity of any directed metalation attempt. The formyl group is an electron-withdrawing group and could potentially direct metalation to the 3-position. Conversely, the iodine at the 4-position could undergo halogen-metal exchange, a common transmetalation reaction, to generate a nucleophilic species at the 4-position.

Transmetalation reactions, particularly those involving palladium catalysis, are highly relevant for modifying iodo-substituted arenes like this compound. The carbon-iodine bond serves as a versatile handle for introducing new functionalities through cross-coupling reactions. For example, a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to synthesize 2-substituted benzo[b]thiophenes. researchgate.net This highlights the utility of the iodo-group for derivatization.

Selective Functional Group Interconversions on the Benzo[b]thiophene Core

The 2-formyl and 4-iodo substituents on the benzo[b]thiophene core of "this compound" offer multiple avenues for selective functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The formyl group at the 2-position is a versatile functional handle. It can undergo a variety of transformations, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other carboxylic acid derivatives.

Reduction: Reduction of the formyl group can yield the corresponding alcohol, 2-hydroxymethyl-4-iodo-benzo[b]thiophene.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles. For example, reaction with hydrazides can form acylhydrazones. nih.gov It can also be a precursor for the synthesis of chalcone-like structures. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be used to extend the carbon chain at the 2-position by converting the aldehyde to an alkene. researchgate.net

Grignard and Organolithium Additions: Addition of organometallic reagents to the formyl group can lead to the formation of secondary alcohols.

The iodo group at the 4-position is an excellent leaving group and a key site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and other groups. Common cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Heck Coupling: Reaction with alkenes under palladium catalysis to introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system to form C-C triple bonds. researchgate.net

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

The presence of both a reactive aldehyde and an iodo-substituent allows for sequential or orthogonal functionalization strategies. For example, the formyl group could be protected, followed by a cross-coupling reaction at the 4-position, and subsequent deprotection and transformation of the formyl group. This strategic approach enables the synthesis of complex and highly functionalized benzo[b]thiophene derivatives.

Mechanistic Investigations of Key Transformations

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting reaction pathways, and characterizing the geometries and energies of transition states. nih.gov For this compound, computational studies could provide deep insights into its reactivity.

For instance, in a study on the metal-free arylation of benzothiophene (B83047) S-oxides, computational analysis suggested a mechanism involving the heterolytic cleavage of an aryloxysulfur species to form a benzothiophene and a phenoxonium cation, which then combine preferentially at the C4 position. nih.gov Similar computational approaches could be applied to understand the regioselectivity of reactions involving this compound.

Computational studies can also be used to:

Model Reaction Intermediates: Determine the structures and stabilities of intermediates in multi-step reaction sequences.

Calculate Activation Barriers: Predict the feasibility of different reaction pathways by calculating the energy barriers for each step.

Explain Regioselectivity: Rationalize why a reaction occurs at a specific position on the benzo[b]thiophene ring by comparing the activation energies for attack at different sites.

Probe the Role of Catalysts: Investigate the interactions between the substrate, catalyst, and other reagents throughout the catalytic cycle.

Recent research has utilized computational methods to study the synthesis of benzo[b]thiophene-1,1-dioxides, revealing that a selective ipso-addition pathway leads to a strained quaternary spirocyclization intermediate. nih.gov Similar detailed computational investigations on the reactions of this compound would be invaluable for a comprehensive understanding of its chemical behavior.

Advanced Applications in Materials Science and Catalysis

Integration into Organic Electronic Materials

The benzo[b]thiophene moiety is a well-established component in the design of organic semiconductors due to its rigid, planar structure and good charge transport properties. The presence of the formyl and iodo substituents on the 2-Formyl-4-iodo-benzo[b]thiophene backbone provides handles for further chemical modifications, allowing for the fine-tuning of its electronic and physical properties for specific applications in organic electronics.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

While direct studies on this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented, the performance of related benzo[b]thiophene derivatives provides strong indicators of its potential. The charge transport characteristics of organic semiconductors are paramount for their performance in OFETs. For instance, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), a larger fused ring system containing the benzo[b]thiophene unit, have demonstrated excellent charge carrier mobilities. mdpi.comresearchgate.net The introduction of functional groups, such as the formyl and iodo groups, can significantly influence the molecular packing and electronic properties of the resulting materials, which in turn dictates the charge transport efficiency.

The formyl group, being an electron-withdrawing group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is crucial for matching the energy levels of the semiconductor with the work function of the electrodes to minimize charge injection barriers. The iodine atom offers a site for cross-coupling reactions, enabling the extension of the conjugated system, a key strategy for enhancing charge mobility. For example, solution-processable BTBT derivatives with various end-capping groups have been synthesized and have shown promising p-channel characteristics in OFETs. mdpi.com

Table 1: Representative Charge Transport Characteristics of Benzo[b]thiophene-based OFETs

CompoundMobility (cm²/Vs)On/Off RatioDevice Configuration
2-(phenylethynyl)benzo[b]benzo researchgate.netresearchgate.netthieno[2,3-d]thiophene~0.03>10^5Top-contact/Bottom-gate
2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (C8-BTBT)High mobility (specific value varies with processing)HighFlexible OTFTs

Note: This table presents data for related benzo[b]thiophene derivatives to illustrate the potential performance, not for this compound itself.

Organic Photovoltaics (OPVs) and Light Harvesting Efficiency

In the realm of Organic Photovoltaics (OPVs), the design of donor and acceptor materials with appropriate energy levels and broad absorption spectra is critical for achieving high power conversion efficiencies (PCEs). Benzo[b]thiophene-based polymers have been investigated as donor materials in OPVs. The introduction of specific substituents can tailor the optical and electronic properties of these materials to enhance light harvesting and charge separation.

Design and Synthesis of Conjugated Polymers and Small Molecules for Optoelectronics

The synthesis of novel conjugated polymers and small molecules for optoelectronic applications is a vibrant area of research. rsc.org this compound is a prime candidate as a monomer or an intermediate in the synthesis of such materials. The formyl group can be converted into various other functional groups, such as a vinyl or an imine, to create different conjugated structures. The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex conjugated systems. nih.gov

For instance, the Sonogashira coupling of an iodo-substituted aromatic compound with a terminal alkyne is a common strategy to extend π-conjugation. This approach could be used with this compound to synthesize linear or star-shaped molecules with tailored optoelectronic properties. Furthermore, the development of direct arylation polycondensation offers an efficient route to synthesize donor-acceptor conjugated polymers based on building blocks like benzo[1,2-b:4,5-b']dithiophene. researchgate.net A similar strategy could be envisioned for polymers incorporating the this compound unit. The electrochemical synthesis of dibenzothiophene/thiophene (B33073) conjugated polymers also demonstrates the versatility of thiophene-based units in creating materials with tunable electro-optical properties. frontiersin.org

Role in Homogeneous and Heterogeneous Catalysis

The application of this compound extends beyond materials science into the domain of catalysis, where it can serve as a precursor to sophisticated ligand systems or as a component in catalyst design.

Precursors for Novel Ligand Systems in Transition Metal Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. The this compound molecule possesses two distinct functional groups that can be independently or sequentially modified to create novel ligand architectures. The formyl group can be readily converted into Schiff bases, oximes, or other nitrogen- or oxygen-containing functionalities that can coordinate to metal centers.

The iodine atom allows for the introduction of other coordinating groups, such as phosphines or other heterocyclic moieties, via cross-coupling reactions. This modular approach enables the synthesis of a wide variety of bidentate or polydentate ligands with tunable steric and electronic properties. The resulting metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. While specific ligands derived from this compound are not extensively reported, the synthesis of 2-substituted benzo[b]thiophenes via palladium-catalyzed coupling reactions highlights the feasibility of such transformations. researchgate.net

Application as Components in Catalyst Design

Beyond being a ligand precursor, the benzo[b]thiophene scaffold itself can be incorporated into the design of catalysts. For example, benzo[b]thiophene derivatives have been used to create organocatalysts. rsc.org The electronic properties of the benzo[b]thiophene ring can influence the reactivity of the catalytic center.

The 2-formyl group in this compound can act as a directing group in certain catalytic reactions or participate directly in the catalytic cycle. The iodine atom could be exploited to immobilize the molecule onto a solid support, leading to the development of heterogeneous catalysts. These supported catalysts offer advantages in terms of separation and reusability. The synthesis of benzo[b]thiophene-1,1-dioxides, which can be achieved through radical pathways involving iodo-containing precursors, opens up another avenue for catalyst design, as the electronic properties of the thiophene ring are significantly altered upon oxidation. researchgate.net

Photonic Applications and Advanced Chemical Probes

The unique electronic and structural characteristics of the benzo[b]thiophene scaffold have positioned it as a valuable building block in the realm of materials science. Its rigid, planar structure, combined with the presence of a sulfur atom, imparts favorable photophysical and electrochemical properties that can be fine-tuned through targeted functionalization. These attributes are particularly advantageous in the development of advanced materials for photonic applications and as the core component of sensitive and selective chemical probes. The strategic introduction of substituents, such as the formyl and iodo groups in this compound, offers a pathway to modulate the electron density and extend the conjugation of the benzo[b]thiophene system. This modulation is key to enhancing its performance in fluorescence and luminescence-based technologies, as well as in the rational design of probes for specific analytes in environmental and industrial contexts.

Fluorescence and Luminescence Studies for Photophysical Property Enhancement

The inherent fluorescence of the benzo[b]thiophene core serves as a foundational property for its application in photonic devices. researchgate.net Compared to its constituent aromatic rings, benzene (B151609) and thiophene, benzo[b]thiophene exhibits significantly more emissive properties. researchgate.net This intrinsic fluorescence can be further amplified and tailored through the introduction of various functional groups onto the benzo[b]thiophene framework.

Research into substituted thieno[3,2-b] nih.govbenzothiophenes (TBTs) has demonstrated that the nature and position of substituents play a crucial role in determining the photophysical characteristics of these molecules. For instance, the introduction of methyl and methoxy (B1213986) groups can lead to a slight red-shift in the fluorescence emission spectrum, while significantly increasing the fluorescence quantum yields. nih.gov A more pronounced red-shift has been observed in TBT derivatives featuring a "push-pull" system, where electron-donating and electron-withdrawing groups are strategically placed to facilitate intramolecular charge transfer (ICT). nih.gov This principle is exemplified by 6-methoxythieno[3,2-b] nih.govbenzothiophene-2-carboxylate, which displays a substantial red-shift in its emission spectrum compared to the unsubstituted TBT. nih.gov

Furthermore, the fusion of the benzo[b]thiophene moiety with other highly fluorescent systems, such as BODIPY (boron-dipyrromethene) dyes, has yielded materials with intense absorption and emission in the red region of the spectrum, coupled with high fluorescence efficiency. acs.org The incorporation of benzo[b]thiophene into multiple resonance (MR)-type blue emitters for organic light-emitting diodes (OLEDs) has also been shown to produce materials with narrowband emissions and high external quantum efficiencies. rsc.org These findings underscore the potential of the benzo[b]thiophene scaffold in creating a diverse array of fluorescent materials with tailored photophysical properties for various photonic applications. The presence of an electron-withdrawing formyl group and a heavy iodine atom in this compound suggests that its photophysical properties would be distinct from the parent benzo[b]thiophene, potentially offering a handle for further functionalization and tuning of its luminescent characteristics.

Table 1: Photophysical Properties of Selected Benzo[b]thiophene Derivatives

Compound Substituents Emission Max (nm) Quantum Yield (ΦF) Key Findings
3-methoxythieno[3,2-b] nih.govbenzothiophene 3-Methoxy Red-shifted vs. unsubstituted TBT 0.11 - 0.35 Methoxy group enhances quantum yield. nih.gov
2,3-dimethylthieno[3,2-b] nih.govbenzothiophene 2,3-Dimethyl Slightly red-shifted vs. unsubstituted TBT 0.11 - 0.35 Methyl groups have a modest effect on emission wavelength. nih.gov
6-methoxythieno[3,2-b] nih.govbenzothiophene-2-carboxylate 6-Methoxy, 2-Carboxylate Strong red-shift (73 nm) 0.11 - 0.35 "Push-pull" effect leads to significant red-shift. nih.gov
Benzothieno[b]-fused BODIPY Fused BODIPY Red-shifted Increased Fusion with BODIPY results in intense red emission and high efficiency. acs.org
SBN-1 / SBN-2 Benzothiophene in MR system 458 - 462 4.9% - 5.0% (EQE) Incorporation into MR emitters for OLEDs leads to pure blue emission. rsc.org

Development of Non-Biological Chemical Probes for Environmental or Industrial Sensing

The development of sensitive and selective chemical sensors is of paramount importance for monitoring environmental pollutants and industrial processes. The benzo[b]thiophene scaffold has emerged as a promising platform for the design of fluorescent chemosensors due to its tunable photophysical properties and the ease with which it can be functionalized to include specific analyte recognition sites.

A notable example is the development of a benzothiophene-based semi-bis-chalcone as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648), a highly toxic chemical. researchgate.net This sensor operates on the principle of nucleophilic attack by hydrazine on the chalcone (B49325) moiety, leading to a measurable change in its fluorescence properties. The aldehyde group, such as the one present in this compound, is a common precursor for the synthesis of chalcones, suggesting a potential pathway for the development of similar sensors based on this compound.

Furthermore, the integration of the benzo[b]thiophene framework with other molecular structures has led to the creation of probes for toxic metal ions. For instance, benzo[a]fused and thieno[3,2-b]thiophene-fused BODIPY derivatives have been designed as fluorescent probes for the detection of Cu²⁺ ions. researchgate.net In a similar vein, thiophene-appended benzothiazole (B30560) compounds have demonstrated efficacy in the ratiometric detection of both Cd²⁺ and Cu²⁺ ions. nih.govacs.org The sensing mechanism in these probes often involves the coordination of the metal ion with heteroatoms within the probe's structure, which perturbs the intramolecular charge transfer and results in a distinct change in the fluorescence signal. acs.org

The versatility of the benzo[b]thiophene core allows for the rational design of a wide array of chemical probes targeting various analytes of environmental and industrial significance. The specific substitution pattern of this compound, featuring both a reactive aldehyde and a halogen atom suitable for cross-coupling reactions, provides a flexible platform for the synthesis of novel and highly specific non-biological chemical probes.

Table 2: Benzo[b]thiophene-Based Non-Biological Chemical Probes

Probe Type Target Analyte Sensing Mechanism Key Features
Benzothiophene-based semi-bis-chalcone Hydrazine Nucleophilic attack on the chalcone Real-time detection with high sensitivity. researchgate.net
Benzo[a]fused and thieno[3,2-b]thiophene-fused BODIPY Cu²⁺ Coordination with the probe Designed for selective copper ion detection. researchgate.net
Thiophene-appended benzothiazole Cd²⁺, Cu²⁺ Metal-ligand complexation Ratiometric detection of cadmium and copper ions. nih.govacs.org
Thiophene derived chalcone with pyrene Pb²⁺ Coordination with the carbonyl group Selective detection of lead ions in aqueous solution. opensciencepublications.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For 2-Formyl-4-iodo-benzo[b]thiophene, the electronic properties are significantly influenced by the interplay of the electron-withdrawing 2-formyl group and the halogen-bonding and electron-donating/withdrawing nature of the 4-iodo substituent.

The benzo[b]thiophene core is an aromatic system, and its aromaticity is expected to be maintained in the substituted derivative. The introduction of the formyl group at the 2-position likely enhances the electron-accepting character of the molecule, which can be observed through the calculated energies of the Frontier Molecular Orbitals (FMOs). It is anticipated that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be stabilized (lowered in energy) compared to the parent benzo[b]thiophene. This stabilization is a common effect of electron-withdrawing groups on π-conjugated systems. The iodo substituent at the 4-position can exhibit a dual electronic effect: it is inductively electron-withdrawing but can also participate in halogen bonding and has lone pairs that can be involved in resonance, albeit weakly.

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For substituted benzothiophenes, this gap is typically in the range that makes them suitable for applications in organic electronics. The presence of both the formyl and iodo groups is expected to modulate this energy gap, which in turn influences the molecule's optical and electronic properties.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Effect Basis of Prediction
HOMO Energy Lowered compared to benzo[b]thiophene Effect of electron-withdrawing formyl and iodo groups
LUMO Energy Significantly lowered Strong electron-withdrawing nature of the formyl group
HOMO-LUMO Gap Likely reduced Combined electronic effects of substituents

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily revolves around the rotation of the formyl group relative to the plane of the benzo[b]thiophene ring. Computational studies on 2-formyl and 2-acetyl derivatives of benzo[b]thiophene have shown that two planar conformers, the S,O-cis (or Z) and S,O-trans (or E), are possible. rsc.org

For 2-formyl-benzo[b]thiophene, the S,O-trans conformer is generally found to be more stable. The energy barrier for rotation between these conformers is typically low, suggesting that at room temperature, a dynamic equilibrium between the conformers would exist in solution. The presence of the bulky iodine atom at the adjacent 4-position in this compound could introduce steric hindrance that might influence the relative stability of the conformers and the rotational barrier. Molecular dynamics simulations, if performed, would provide a more detailed picture of the conformational landscape and the dynamics of the formyl group rotation in different environments.

Table 2: Predicted Conformational Preferences for this compound

Conformer Predicted Relative Stability Influencing Factors
S,O-cis (Z) Potentially less stable Possible steric clash between the formyl oxygen and the 4-iodo substituent
S,O-trans (E) Likely the more stable conformer Reduced steric hindrance compared to the S,O-cis form

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations are a powerful tool for predicting various spectroscopic signatures, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The calculated ¹H and ¹³C NMR chemical shifts would be characteristic of the substituted benzo[b]thiophene scaffold. The proton of the formyl group is expected to resonate at a significantly downfield position. The protons on the aromatic rings will show shifts influenced by the electronic effects of both the formyl and iodo substituents. The carbon atoms of the benzo[b]thiophene ring, particularly those in proximity to the substituents, will also exhibit predictable shifts in the ¹³C NMR spectrum.

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra would display characteristic vibrational modes. A strong absorption band corresponding to the C=O stretching of the formyl group is expected in the IR spectrum, typically in the region of 1670-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending modes of the aromatic rings and the C-S stretching of the thiophene (B33073) ring.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). Substituted benzo[b]thiophenes typically exhibit π → π* transitions. The presence of the formyl and iodo groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[b]thiophene due to the extension of the conjugated system and the influence of the substituents on the FMO energies.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Signature
¹H NMR Formyl proton signal at high δ value; complex aromatic region
¹³C NMR Carbonyl carbon signal in the downfield region; substituted aromatic carbons showing characteristic shifts
IR Spectroscopy Strong C=O stretching band around 1670-1700 cm⁻¹

Elucidation of Reaction Mechanisms and Identification of Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For this compound, several reaction types can be envisaged and computationally explored.

Reactions at the Formyl Group: The formyl group is susceptible to nucleophilic attack. Computational studies could model the addition of various nucleophiles to the carbonyl carbon, elucidating the reaction pathway and identifying the transition state structures. This would provide insights into the reactivity of the formyl group and the stereoselectivity of such reactions.

Reactions at the C-I Bond: The carbon-iodine bond is a versatile handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Theoretical calculations can be employed to study the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and to determine the activation barriers for each step.

Electrophilic Aromatic Substitution: The electron density distribution in the benzo[b]thiophene ring, as calculated by quantum chemical methods, can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. The presence of the existing substituents will direct incoming electrophiles to specific positions on the benzene (B151609) ring.

Structure-Property Relationship Modeling for Material Science Applications

Benzo[b]thiophene derivatives are widely investigated for their potential in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.org Structure-property relationship modeling can help in designing new materials with tailored properties for these applications.

The introduction of an electron-withdrawing formyl group and a heavy iodine atom into the benzo[b]thiophene scaffold is expected to significantly impact its material properties. The electron-accepting nature of the formyl group can enhance the electron-transporting capabilities of the material, making it a potential candidate for n-type or ambipolar organic semiconductors. The iodine atom can influence intermolecular interactions through halogen bonding, which can affect the solid-state packing and, consequently, the charge transport properties.

Table 4: Potential Material Science Applications and Influencing Structural Features of this compound

Potential Application Key Structural Feature and its Effect
Organic Semiconductors Electron-withdrawing 2-formyl group may promote n-type conductivity.
Organic Light-Emitting Diodes The extended π-system and substituents can be tuned to achieve desired emission colors.
Organic Photovoltaics The HOMO-LUMO gap can be engineered for efficient light absorption.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition.

For 2-Formyl-4-iodo-benzo[b]thiophene (C₉H₅IOS), HRMS is used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value. The presence of iodine is particularly significant, as it is monoisotopic (¹²⁷I), while sulfur possesses characteristic isotopes (³²S, ³³S, ³⁴S) that create a unique isotopic pattern. This "isotopic fingerprint" provides an additional layer of confirmation for the compound's identity. Techniques such as electrospray ionization (ESI) are often employed for such analyses. unipa.it

The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. For benzo[b]thiophenes, common fragmentation pathways include the loss of units like carbon monosulfide (CS) and acetylene (B1199291) (C₂H₂). researchgate.net The presence of the formyl group would likely lead to the characteristic loss of a CHO radical (29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value Significance
Molecular Formula C₉H₅IOS ---
Calculated Exact Mass 287.9157 Da Confirms elemental composition.
Measured Exact Mass ~287.9155 Da Experimental verification of the formula.
Isotopic Pattern M+1, M+2 peaks Confirms the presence and number of sulfur atoms.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Assignment and Connectivity Elucidation

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are crucial for assembling the complete molecular puzzle of a substituted heterocycle like this compound. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which is essential for identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this molecule, as it shows long-range (2-3 bond) correlations between protons and carbons. This would definitively link the formyl proton (¹H at ~10 ppm) to the C2 carbon of the thiophene (B33073) ring, and also connect the protons on the benzo- portion of the molecule to their respective carbons and to the quaternary carbons at the ring junction.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern. niscpr.res.in

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
CHO ~10.1 ~184 C2, C3
H3 ~8.0 ~134 C2, C4, C=O
H5 ~7.6 ~129 C4, C7, C3a
H6 ~7.3 ~126 C4, C5, C7a
H7 ~7.9 ~125 C5, C6, C7a
C2 --- ~144 H3, CHO

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural proof, offering a three-dimensional map of the molecule in the solid state. This technique would confirm the planarity of the benzo[b]thiophene core and provide precise bond lengths, bond angles, and torsion angles. nih.govcolab.ws

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value Significance
Crystal System Monoclinic Describes the basic crystal symmetry.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
C-I Bond Length ~2.10 Å Standard bond distance for aryl iodides.
C=O Bond Length ~1.21 Å Standard carbonyl bond distance.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Molecular Interactions in Complex Systems

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. iosrjournals.org

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1670-1690 cm⁻¹. mdpi.comresearchgate.net The FT-Raman spectrum would also show this band, though its intensity might vary. Other key vibrations include the C-H stretching of the aromatic and aldehyde protons (around 3000-3100 cm⁻¹ and 2800-2900 cm⁻¹, respectively), and various C-C and C-S stretching modes within the benzo[b]thiophene ring system. The C-I stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range, and is often more easily observed in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted FT-IR (cm⁻¹) Predicted FT-Raman (cm⁻¹) Functional Group
Aromatic C-H Stretch ~3080 ~3080 Ar-H
Aldehyde C-H Stretch ~2830 ~2830 CHO
C=O Stretch ~1675 (Strong) ~1675 (Medium) Aldehyde
Aromatic C=C Stretch ~1580, ~1450 ~1580, ~1450 Benzo[b]thiophene Ring
C-I Stretch ~550 ~550 (Strong) Aryl-Iodide

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Detailed Photophysical Property Analysis

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of conjugated systems. The benzo[b]thiophene core is an aromatic chromophore that absorbs UV light, leading to π→π* electronic transitions. researchgate.net

The UV-Vis absorption spectrum of this compound in a suitable solvent like dichloromethane (B109758) or hexane (B92381) would be expected to show characteristic absorption maxima. The conjugation of the formyl group with the aromatic system typically causes a bathochromic (red) shift compared to the unsubstituted benzo[b]thiophene. rsc.org

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state. While benzo[b]thiophene itself is emissive, the presence of the heavy iodine atom is expected to significantly quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the compound may exhibit weak fluorescence or be non-fluorescent. The study of these properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Table 5: Hypothetical Photophysical Data

Parameter Hypothetical Value (in Dichloromethane) Significance
λmax, abs ~310-330 nm Wavelength of maximum UV absorption (π→π* transition).
Molar Absorptivity (ε) >10,000 M⁻¹cm⁻¹ Indicates the strength of the light absorption.
λmax, em ~380-420 nm Wavelength of maximum fluorescence emission (if any).

Q & A

Q. What are the optimized synthetic routes for preparing 2-Formyl-4-iodo-benzo[b]thiophene with high purity and yield?

  • Methodological Answer : A Pd-catalyzed coupling strategy using 2-iodothiophenol derivatives as starting materials is effective. For instance, iodination of benzo[b]thiophene precursors can be achieved by reacting with molecular iodine (2 eq.) in dichloromethane (DCM) under an argon atmosphere, followed by purification via column chromatography (Hexane/EtOAc eluent) to isolate the iodinated product . The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl precursor. Yield optimization requires precise stoichiometric control of iodine and inert reaction conditions to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹H-¹³C HSQC) is critical for confirming the substitution pattern, with the formyl proton typically appearing as a singlet at δ 9.8–10.2 ppm. IR spectroscopy identifies the C=O stretch (~1680 cm⁻¹) and C-I vibration (~500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity. Cross-referencing with NIST spectral data for thiophene derivatives ensures accuracy .

Q. How can impurities or by-products be effectively removed during the purification of this compound?

  • Methodological Answer : Column chromatography with gradient elution (Hexane:EtOAc 8:1 to 4:1) efficiently separates the target compound from unreacted iodine or polymeric by-products. For large-scale synthesis, recrystallization in ethanol or DCM/hexane mixtures can enhance purity. Precipitation methods, such as cooling a saturated DCM solution to −20°C, are also effective for removing high-melting-point impurities .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer : The iodine substituent allows Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diverse aryl groups at the 4-position . The formyl group can undergo condensation with hydrazines to form hydrazones for antitumor activity screening or reductive amination to generate secondary amines. Computational modeling (DFT) predicts reactive sites for electrophilic substitution, guiding regioselective modifications .

Q. How does this compound perform as a building block in materials science, such as in covalent organic frameworks (COFs) or photocatalysts?

  • Methodological Answer : The electron-deficient thiophene core and iodine’s heavy-atom effect enhance intersystem crossing in photocatalytic systems. For COFs, the formyl group participates in Schiff-base condensation with amines, forming porous networks. In hydrogen evolution reactions, sulfur atoms in the thiophene ring act as active sites, with K₂HPO₃ improving photocatalytic efficiency (44.2 mmol h⁻¹ g⁻¹ H₂ under visible light) .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G** level calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting charge-transfer behavior. Adsorption studies on mineral surfaces (e.g., pyrophyllite) model interactions using periodic boundary conditions in SIESTA software. Molecular dynamics simulations assess solubility and aggregation tendencies in solvents .

Q. What are the toxicological considerations when handling this compound in biological assays?

  • Methodological Answer : Thiophene derivatives may exhibit hepatotoxicity via bioactivation to reactive metabolites. In vitro assays (e.g., Ames test) screen for mutagenicity, while in vivo studies in rodents monitor organ-specific toxicity. Proper PPE (gloves, fume hoods) and waste disposal protocols are mandatory due to iodine’s volatility and potential thyroid disruption .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • All synthetic procedures must adhere to institutional safety protocols, especially when handling iodine and DCM.
  • Cross-validate spectral data with NIST standards to ensure reproducibility .

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